molecular formula C22H23Cl2N5O2 B11265052 1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Cat. No.: B11265052
M. Wt: 460.4 g/mol
InChI Key: GZUXZRSXLFTIBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes chlorinated phenyl groups and a triazoloazepine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the triazoloazepine moiety: This could involve the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of chlorinated phenyl groups: This step might involve nucleophilic substitution reactions where chlorinated phenyl groups are introduced.

    Formation of the urea linkage: This could be achieved by reacting an isocyanate intermediate with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the chlorinated phenyl groups, potentially leading to dechlorinated products.

    Substitution: The compound could undergo nucleophilic or electrophilic substitution reactions, especially at the chlorinated positions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals. They might exhibit activity against certain biological targets, making them candidates for drug development.

Industry

In industry, such compounds could be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazoloazepine moiety could play a key role in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)UREA: Lacks the triazoloazepine moiety.

    1-(4-CHLOROPHENYL)-3-(TRIAZOLO[4,3-A]AZEPIN-3-YL)UREA: Lacks the methoxy group.

    3-(4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-(TRIAZOLO[4,3-A]AZEPIN-3-YL)UREA: Lacks the chlorinated phenyl group.

Uniqueness

The uniqueness of 3-(3-CHLORO-4-METHOXYPHENYL)-1-(4-CHLOROPHENYL)-3-({5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL}METHYL)UREA lies in its combination of functional groups, which could confer unique chemical and biological properties.

Properties

Molecular Formula

C22H23Cl2N5O2

Molecular Weight

460.4 g/mol

IUPAC Name

1-(3-chloro-4-methoxyphenyl)-3-(4-chlorophenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea

InChI

InChI=1S/C22H23Cl2N5O2/c1-31-19-11-10-17(13-18(19)24)29(22(30)25-16-8-6-15(23)7-9-16)14-21-27-26-20-5-3-2-4-12-28(20)21/h6-11,13H,2-5,12,14H2,1H3,(H,25,30)

InChI Key

GZUXZRSXLFTIBO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC=C(C=C4)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.